N-(3-chloro-2-methylphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions, typically starting with specific aryl or heteroaryl halides, amidation, and subsequent functional group transformations. For instance, novel derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized by reacting pyrazole with substituted acetamides, showcasing the variety of functional groups that can be introduced through such synthetic routes (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, and IR spectroscopy to elucidate the configuration and conformation of new compounds. The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been determined, revealing a 'V' shaped conformation and various intermolecular interactions that generate 3-D arrays, which is indicative of the complex interactions possible within similar acetamide derivatives (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their interaction with various reagents, potentially leading to the formation of novel derivatives. Chemical properties like acidity constants (pKa) are crucial for understanding the behavior of compounds in different environments. For example, the pKa values of newly synthesized acetamide derivatives have been determined, offering insights into their reactivity and interaction potentials (Duran & Canbaz, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly influence a compound's applicability in various scientific fields. The crystal structure of specific acetamide compounds provides insights into their molecular arrangements and potential intermolecular forces at play (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for further functionalization, are central to understanding and exploiting a compound's capabilities. Investigations into the synthesis and anticancer activities of acetamide derivatives underscore the significance of chemical properties in designing compounds with desired biological activities (Duran & Demirayak, 2012).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-6-4-7-12(2)17(11)24-18(21-22-23-24)26-10-16(25)20-15-9-5-8-14(19)13(15)3/h4-9H,10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIEKZNNNZYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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